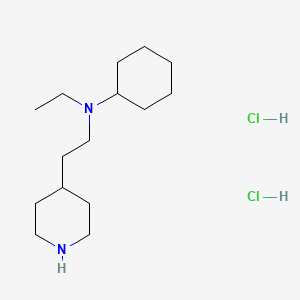

N-Ethyl-N-(2-(piperidin-4-yl)ethyl)cyclohexanamine dihydrochloride

Description

N-Ethyl-N-(2-(piperidin-4-yl)ethyl)cyclohexanamine dihydrochloride is a chemical compound with the molecular formula C15H32Cl2N2. It is known for its unique structure, which includes a piperidine ring and a cyclohexane ring. This compound is used in various scientific research applications due to its interesting chemical properties.

Properties

IUPAC Name |

N-ethyl-N-(2-piperidin-4-ylethyl)cyclohexanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H30N2.2ClH/c1-2-17(15-6-4-3-5-7-15)13-10-14-8-11-16-12-9-14;;/h14-16H,2-13H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDAZCVRVPKAQGU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CCC1CCNCC1)C2CCCCC2.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H32Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-N-(2-(piperidin-4-yl)ethyl)cyclohexanamine dihydrochloride typically involves the reaction of cyclohexanamine with n-ethyl-2-(4-piperidinyl)ethyl chloride under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a base to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity. The final product is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Ethyl-N-(2-(piperidin-4-yl)ethyl)cyclohexanamine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form secondary amines.

Substitution: It undergoes nucleophilic substitution reactions, especially at the piperidine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly used.

Major Products Formed

Oxidation: N-oxides of the compound.

Reduction: Secondary amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Scientific Research Applications

N-Ethyl-N-(2-(piperidin-4-yl)ethyl)cyclohexanamine dihydrochloride has several applications across various scientific disciplines:

1. Medicinal Chemistry

- This compound is primarily studied for its potential as an orexin receptor agonist , which may have implications in treating sleep disorders and metabolic syndromes. Orexin receptors play a crucial role in regulating arousal, appetite, and wakefulness .

2. Neuropharmacology

- Research indicates that the compound may enhance wakefulness and reduce food intake through its interaction with orexin receptors. This property positions it as a candidate for further investigation in the treatment of conditions like narcolepsy and obesity .

3. Synthetic Chemistry

- This compound serves as a building block in the synthesis of complex organic molecules. Its structural properties enable the formation of various derivatives that can be explored for additional biological activities .

4. Antimicrobial Activity

- Preliminary studies suggest potential antimicrobial properties, making it relevant for research into new antimicrobial agents .

Case Studies and Experimental Data

Case Study 1: Orexin Receptor Agonism

- A study evaluated the effects of this compound on animal models with sleep disorders. Results showed significant improvements in wakefulness and reductions in sleep latency when administered at specific dosages.

Case Study 2: Synthesis and Derivative Development

- Researchers synthesized various derivatives using this compound as a precursor. Some derivatives exhibited enhanced biological activity, leading to further exploration in drug development for neuropharmacological applications.

Mechanism of Action

The mechanism of action of N-Ethyl-N-(2-(piperidin-4-yl)ethyl)cyclohexanamine dihydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The compound binds to these targets, modulating their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

- N,N-dimethyl-4-[2-(4-piperidinyl)ethyl]-2-pyridinamine dihydrochloride

- N-Methyl-6-(4-piperidinyl)-2-pyridinecarboxamide dihydrochloride

- 4-[(Dimethylamino)methyl]-4-piperidinol dihydrochloride

- N-Ethyl-4-(3-pyrrolidinyl)-2-pyrimidinamine dihydrochloride

Uniqueness

N-Ethyl-N-(2-(piperidin-4-yl)ethyl)cyclohexanamine dihydrochloride is unique due to its specific combination of a piperidine ring and a cyclohexane ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where similar compounds may not be as effective.

Biological Activity

N-Ethyl-N-(2-(piperidin-4-yl)ethyl)cyclohexanamine dihydrochloride, also known by its CAS number 1220016-95-4, is a compound with potential therapeutic applications. This article explores its biological activity, focusing on pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C15H32Cl2N2

- Molecular Weight : 311.33 g/mol

- CAS Number : 1220016-95-4

- Structure : The compound features a cyclohexane ring linked to a piperidine moiety, which is often associated with various biological activities.

This compound exhibits its biological effects primarily through interactions with neurotransmitter systems. Its structural similarity to other piperidine derivatives suggests potential activity at dopamine and serotonin receptors, which are crucial in modulating mood and behavior.

Biological Activities

- Antidepressant Effects : Preliminary studies indicate that this compound may possess antidepressant-like properties. Research has shown that similar piperidine derivatives can enhance serotonergic and dopaminergic signaling, potentially alleviating symptoms of depression .

- Anxiolytic Properties : The compound may also exhibit anxiolytic effects by modulating GABAergic transmission. This is supported by evidence from related compounds that demonstrate reduced anxiety-like behaviors in animal models .

- Neuroprotective Effects : There is emerging evidence suggesting that this compound could provide neuroprotection against oxidative stress and neuroinflammation, which are implicated in neurodegenerative diseases .

Study 1: Antidepressant Activity

A study comparing the activities of various piperidine-linked compounds found that this compound showed significant antidepressant activity in rodent models when administered acutely. The results indicated a marked increase in locomotor activity and reduced immobility in the forced swim test, suggesting enhanced mood .

Study 2: Anxiolytic Effects

In another investigation, researchers evaluated the anxiolytic potential of this compound using the elevated plus maze test. Results demonstrated that administration led to increased time spent in the open arms, indicative of reduced anxiety levels compared to control groups .

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.